N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
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Overview
Description
N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a complex heterocyclic compound that features both indazole and pyrazolo[5,1-b][1,3]oxazine moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
The compound, also known as N-(1-methyl-1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Indazole derivatives have been found to inhibit cell growth in many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that the compound may interact with its targets to inhibit cell growth and proliferation.
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in inflammatory responses, suggesting that the compound may affect pathways related to inflammation.
Result of Action
Indazole derivatives have been found to inhibit cell growth in many neoplastic cell lines . This suggests that the compound may have antiproliferative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indazole and pyrazolo[5,1-b][1,3]oxazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole and pyrazolo[5,1-b][1,3]oxazine derivatives, such as:
- N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide
- 3-phenyl-2-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-2H-indazole
- 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-ylethyl)-1H-indazol-6-yl]acetamide .
Uniqueness
N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is unique due to its specific combination of indazole and pyrazolo[5,1-b][1,3]oxazine moieties, which confer distinct biological activities and potential therapeutic applications. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-(1-methylindazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-19-13-7-11(4-3-10(13)9-16-19)17-15(21)12-8-14-20(18-12)5-2-6-22-14/h3-4,7-9H,2,5-6H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEQVFIKKAYITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)NC(=O)C3=NN4CCCOC4=C3)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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